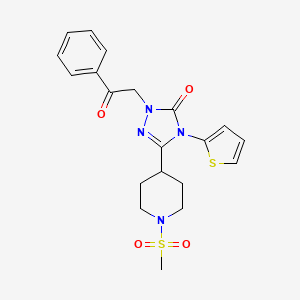

3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one features a 1,2,4-triazol-5-one core substituted with three distinct groups:

- Methylsulfonyl-piperidine at position 3: Enhances solubility via the polar sulfonyl group and introduces conformational rigidity through the piperidine ring.

- Thiophen-2-yl at position 4: A sulfur-containing heteroaromatic group that may influence π-π stacking and electronic properties compared to phenyl substituents.

Properties

IUPAC Name |

5-(1-methylsulfonylpiperidin-4-yl)-2-phenacyl-4-thiophen-2-yl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-30(27,28)22-11-9-16(10-12-22)19-21-23(14-17(25)15-6-3-2-4-7-15)20(26)24(19)18-8-5-13-29-18/h2-8,13,16H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBTZQQYXUYUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C2=NN(C(=O)N2C3=CC=CS3)CC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using methylsulfonyl chloride in the presence of a base like triethylamine.

Synthesis of the Triazolone Core: The triazolone core can be formed via a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Attachment of the Phenylethyl and Thiophene Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like phenylacetic acid derivatives and thiophene-2-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings (phenyl and thiophene) can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have indicated that compounds similar to 3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one exhibit promising antimicrobial properties. Triazole derivatives are known for their ability to inhibit fungal growth and have been investigated for their efficacy against various bacterial strains. The specific structure of this compound allows it to interact effectively with microbial enzymes, potentially leading to new treatments for resistant infections .

Anticancer Properties

Research has demonstrated that triazole derivatives can also possess anticancer activity. The unique structural features of this compound may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. Preliminary in vitro studies show that this compound can induce apoptosis in cancer cells .

Pharmacology

Mechanism of Action

The pharmacological profile of this compound suggests it operates through multiple mechanisms. Its ability to modulate enzyme activity related to metabolic pathways is particularly noteworthy. For instance, the piperidine moiety may enhance bioavailability and facilitate interactions with biological targets .

Drug Development

The compound is being explored as a lead candidate in drug development programs aimed at creating novel therapeutics for infectious diseases and cancer. Structure-based drug design techniques are being employed to optimize its pharmacokinetic properties and enhance its therapeutic index .

Material Science

Polymer Applications

In material science, derivatives of triazole compounds are being evaluated for their potential use in polymer chemistry. The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties and thermal stability. Research indicates that these compounds can act as cross-linking agents or stabilizers in polymer formulations .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study 2 | Anticancer | Induced apoptosis in various cancer cell lines; potential for targeted therapy. |

| Study 3 | Material Science | Enhanced mechanical properties observed when incorporated into polymer matrices. |

Mechanism of Action

The mechanism of action of 3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and possibly covalent bonds with its targets, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Data Table: Structural Comparison

Functional Implications

- Solubility : The methylsulfonyl group in the target compound likely improves aqueous solubility compared to phenyl or thiol substituents in analogs .

- Binding Interactions: The thiophene’s smaller size may allow tighter binding in sterically crowded active sites, whereas bulkier diphenylpyrazole () could favor non-polar interactions .

Biological Activity

The compound 3-(1-(methylsulfonyl)piperidin-4-yl)-1-(2-oxo-2-phenylethyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one , also known by its CAS number 1105211-27-5 , is a novel triazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 446.5 g/mol . The structure features a piperidine ring, a thiophene moiety, and a triazole core, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₄O₃S |

| Molecular Weight | 446.5 g/mol |

| CAS Number | 1105211-27-5 |

Antibacterial Activity

Research indicates that triazole derivatives have significant antibacterial properties. The compound was tested against various bacterial strains, demonstrating notable activity against Gram-positive and Gram-negative bacteria. In vitro studies revealed an IC50 value indicating effective inhibition of bacterial growth.

Case Study:

A study published in the Brazilian Journal of Pharmaceutical Sciences reported that similar triazole compounds exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggested that the presence of the piperidine and thiophene rings enhanced antibacterial efficacy .

Antifungal Activity

The compound also shows promise as an antifungal agent. Triazoles are widely recognized for their antifungal properties due to their ability to inhibit fungal cell membrane synthesis.

Research Findings:

In a comparative study, derivatives similar to this compound were assessed for antifungal activity against Candida albicans and Aspergillus niger. The results indicated that modifications in the side chains significantly influenced antifungal potency .

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. These compounds often act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:

A recent investigation demonstrated that triazole compounds could inhibit cancer cell proliferation in vitro. The specific compound under review was shown to induce apoptosis in human cancer cell lines, leading to a decrease in cell viability .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.

- DNA Interaction: Similar triazole compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.

- Receptor Binding: The piperidine moiety may enhance binding affinity to certain receptors involved in cellular signaling pathways related to cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.